molecular formula C8H4Br2N2O2 B2505158 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 904805-36-3

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2505158
CAS No.: 904805-36-3
M. Wt: 319.94
InChI Key: DOYNQSCYEDXVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of two bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring and a carboxylic acid group at the 2 position. It is widely used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-amino-3,5-dibromopyridine with chloroacetaldehyde in acetonitrile at 80°C for 10 hours. The reaction mixture is then purified using silica gel column chromatography to obtain the desired product with a yield of approximately 61.73% and a purity of 98.30% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, oxidized imidazo[1,2-a]pyridines, and reduced imidazo[1,2-a]pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two bromine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity. These features make it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals .

Properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYNQSCYEDXVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.